Olanzapine-d8 is a deuterated form of olanzapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The "d8" designation indicates that eight hydrogen atoms in the olanzapine molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in analytical chemistry, particularly in mass spectrometry, where it serves as an internal standard for quantification of olanzapine and its metabolites in biological samples.
Olanzapine-d8 is synthesized from olanzapine through various chemical processes that incorporate deuterium. The compound is classified under the category of antipsychotic agents, specifically atypical antipsychotics, due to its pharmacological effects and mechanisms of action that differ from those of typical antipsychotics.
The synthesis of olanzapine-d8 can be achieved through several methods. One notable approach involves the condensation reaction between 4-amino-2-methyl-10H-thieno-[2,3-b][1,5]benzodiazepine and N-methylpiperazine in a suitable solvent such as dimethylsulfoxide or a low boiling alcohol (C1 to C4) .
Key steps include:
The use of deuterated solvents can improve the yield and purity of the final product while also facilitating its identification in analytical methods.
The molecular formula of olanzapine-d8 is , indicating the presence of eight deuterium atoms. The structure retains the core framework of olanzapine, which includes:
The incorporation of deuterium alters the mass of the molecule without significantly affecting its chemical behavior, making it useful as an internal standard in mass spectrometry.
Olanzapine-d8 participates in various chemical reactions similar to those of its non-deuterated counterpart. Its primary applications involve:
The reactions involving olanzapine-d8 are typically characterized by their predictability and reproducibility due to the stable nature of deuterium-labeled compounds.
Olanzapine acts primarily as an antagonist at several neurotransmitter receptors, including:
The mechanism involves complex interactions with various neurotransmitter systems, contributing to its efficacy in treating schizophrenia and bipolar disorder. The presence of deuterium does not alter this mechanism but allows for more precise tracking of the drug's pharmacokinetics in clinical studies.
Olanzapine-d8 exhibits similar physical properties to olanzapine but with slight variations due to the presence of deuterium. Key properties include:
These properties make olanzapine-d8 an effective internal standard for quantitative analyses.
Olanzapine-d8 is primarily used in scientific research for:
The synthesis of Olanzapine-d8 employs catalytic H/D exchange or de novo construction using deuterated building blocks. The most efficient route involves:
Purification leverages preparative HPLC and crystallization in non-protic solvents (e.g., acetonitrile) to minimize back-exchange. Critical quality control checks include:
Table 2: Synthetic Conditions for Olanzapine-d8 Production
Method | Reagents/Conditions | Deuteration Efficiency | Purification |
---|---|---|---|
Catalytic Exchange | Olanzapine, D₂O, Pd/C, 100°C, 24h | ~85% (requires iteration) | Preparative HPLC |
Building Block | d8-N-Methylpiperazine, solvent: anhydrous DMF, 80°C, 12h | >98% | Crystallization (CH₃CN) |
Solubility: Olanzapine-d8 mirrors its non-deuterated counterpart in hydrophobicity. It is practically insoluble in water (<0.1 mg/mL) but highly soluble in organic solvents (e.g., chloroform, acetonitrile) [1] [5]. Solutions in acetonitrile (100 μg/mL) are commercially supplied as certified reference materials for bioanalysis [5].
Stability: The compound exhibits high thermal stability but is photosensitive. Long-term storage requires protection from light at –20°C to prevent degradation [1] [5]. Deuteration does not alter the primary degradation pathways (oxidation at sulfur or hydrolysis of the diazepine ring), but kinetic isotope effects may marginally slow metabolism at C-D bonds [2].
Crystallography: X-ray diffraction reveals that deuterium incorporation does not alter the crystal lattice or conformation compared to olanzapine. Both forms crystallize in monoclinic systems with similar unit cell parameters. However, deuterium’s lower zero-point vibrational energy reduces bond lengths by ~0.02 Å in C-D vs. C-H bonds, a negligible difference in non-reactive contexts [4].
Table 3: Physicochemical Properties of Olanzapine-d8
Property | Value | Analytical Method |
---|---|---|
Melting Point | >150°C (decomposes) | Differential Scanning Calorimetry |
Solubility (CHCl₃) | >50 mg/mL | Gravimetric analysis |
Storage Stability | ≥2 years at –20°C in dark | HPLC-UV/MS monitoring |
Photostability | Degrades under UV light (t₁/₂: 4h) | Forced degradation study |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7